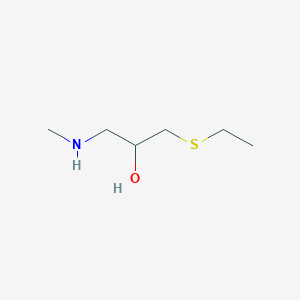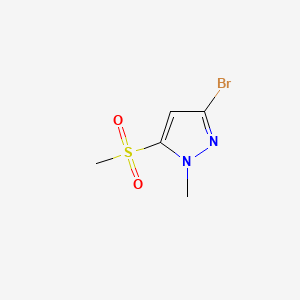
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine is a chemical compound with the molecular formula C15H22N2. It is a derivative of piperazine, where the piperazine ring is substituted with a 1,2,3,4-tetrahydronaphthalen-1-ylmethyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in targeting serotonin receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with piperazine in the presence of a suitable base. One common method involves the use of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a solvent. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of fully saturated compounds with no double bonds.
Substitution: Formation of N-alkylated piperazine derivatives.
Applications De Recherche Scientifique
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its interactions with various biological targets, including serotonin receptors, which are implicated in mood regulation and other neurological functions.
Medicine: Potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety, due to its activity at serotonin receptors.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine involves its interaction with serotonin receptors, particularly the 5-HT7 receptor. The compound acts as an agonist at this receptor, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This interaction is believed to underlie its potential therapeutic effects in mood disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds also target serotonin receptors and have similar pharmacological profiles.
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine: Another compound with a similar structure and receptor affinity.
Uniqueness
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine is unique due to its specific substitution pattern, which confers distinct pharmacological properties. Its ability to selectively target the 5-HT7 receptor with high affinity makes it a valuable compound for research into serotonin-related disorders.
Propriétés
Formule moléculaire |
C15H22N2 |
|---|---|
Poids moléculaire |
230.35 g/mol |
Nom IUPAC |
1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C15H22N2/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17/h1-2,4,7,14,16H,3,5-6,8-12H2 |
Clé InChI |
OIFPOTIFLQMHHK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)CN3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)


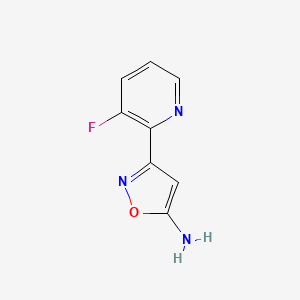

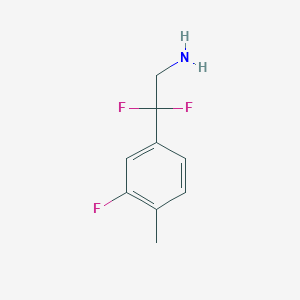

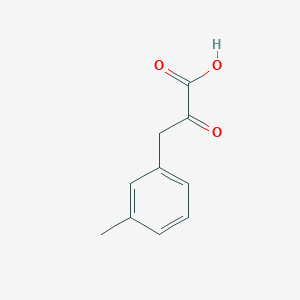

![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)
